molecular formula C10H10O2 B7812363 o-Methylcinnamic acid

o-Methylcinnamic acid

Cat. No. B7812363
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-UHFFFAOYSA-N
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Description

O-Methylcinnamic acid is a chemical compound with the molecular formula C10H10O2 . It contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of o-Methylcinnamic acid involves various reactions. Recent advances in the synthesis of cinnamic acids have been summarized, focusing on reactions triggered by radical addition, electrophilic addition, Michael addition, and reactions of acids . Multi-component reactions, rearrangements, stereoselective synthesis, coupling, and additions are also involved . In one study, Methyl 4-methyl cinnamate was synthesized by the reaction of 4-methylcinnamic acid and methanol .


Molecular Structure Analysis

The molecular structure of o-Methylcinnamic acid is characterized by several features. It contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Chemical Reactions Analysis

O-Methylcinnamic acid participates in various chemical reactions. It has been associated with reactions triggered by radical addition, electrophilic addition, Michael addition, and reactions of acids . It has also been used in the synthesis of biobased functional materials using photoactive cinnamate derivatives .


Physical And Chemical Properties Analysis

O-Methylcinnamic acid has a molecular weight of 162.185 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its topological polar surface area is 37 Ų .

Scientific Research Applications

Antitumor Agents Synthesis

o-Methylcinnamic acid has been utilized in the synthesis of compounds of interest as antitumor agents. For example, Berry and Threadgill (1996) demonstrated its use in the synthesis of [18O]-5-methylisoquinolinone, an inhibitor of DNA repair, through efficient conversion processes involving o-Methylcinnamic acid (Berry & Threadgill, 1996).

Metabolism and Bioavailability Studies

Studies have explored the metabolism and bioavailability of hydroxycinnamic acids, including o-Methylcinnamic acid. Kern et al. (2003) used the Caco-2 model of human small intestinal epithelium to investigate the metabolism of dietary hydroxycinnamates, suggesting that these compounds undergo various phase I and phase II metabolic reactions (Kern et al., 2003).

Synthesis of Antifungal Agents

o-Methylcinnamic acid derivatives have been investigated for their potential in antifungal applications. Kim, Chan, and Cheng (2017) studied cinnamic acid analogs, including derivatives of o-Methylcinnamic acid, for their effectiveness in overcoming antifungal tolerance (Kim, Chan, & Cheng, 2017).

Study of Molecular Structure and Chemical Behavior

The molecular structure and behavior of compounds related to o-Methylcinnamic acid have been the subject of research. Diehl, Henrichs, and Niederberger (1971) examined o-chlorotoluene in a nematic phase involving an o-Methylcinnamic acid derivative, contributing to the understanding of molecular structure and behavior in chemical compounds (Diehl, Henrichs, & Niederberger, 1971).

Safety And Hazards

Safety data sheets indicate that o-Methylcinnamic acid should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, appropriate first aid measures should be taken . It is not classified as a hazardous substance or mixture .

Future Directions

The use of cinnamic acid, including o-Methylcinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .

properties

IUPAC Name

3-(2-methylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBWHPZXKLUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314786
Record name 2-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Methylcinnamic acid

CAS RN

2373-76-4
Record name 2-Methylcinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2373-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-methylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410
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Synthesis routes and methods I

Procedure details

292 g (1.08 moles) of ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate were added dropwise to 4.85 moles of 25% strength aqueous NaOH solution in the course of 1 hour. The refluxed mixture was then stirred for a further 6 hours. The reaction solution was reacted twice by shaking with toluene and then acidified with semiconcentrated hydrochloric acid, and the precipitate which had separated out was filtered off under suction. It was rinsed with water and toluene and dried in a drying oven. 157 g (90% of the theoretical yield) of o-methylcinnamic acid of melting point 176° to 177° C. were obtained.
Name
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
Quantity
292 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of o-methylbenzaldehyde (50 g, 417 mmol) in pyridine (2 equiv, 65 mL) was added malonic acid (86.6 g, 834 mmol) and the mixture was refluxed for 4-5 h. The reaction mixture was then poured into ice-water followed by 1N HCl. The white solid precipitated out was filtered, washed with water and concentrated under high vacuum for 3-4 h to get the desired product (57 g, 87%).
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50 g
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65 mL
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86.6 g
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ice water
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
T Sato, F Kiuchi, U Sankawa - Phytochemistry, 1982 - Elsevier
Thirty-five derivatives of cinnamic acid and related compounds were tested for inhibition against phenylalanine ammonia-lyase (PAL) derived from sweet potato, pea and yeast. Caffeic …
Number of citations: 102 www.sciencedirect.com
MD Cohen, GMJ Schmidt, FI Sonntag - Journal of the Chemical …, 1964 - pubs.rsc.org
… o-Methylcinnamic acid is light-stable while the p-isomer dimerises to the corresponding a-truxillic acid. …
Number of citations: 237 pubs.rsc.org
J Nakauchi, Y Kageyama - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
… -methylheptyl esters of phydroxybenzoyloxy-o-methylcinnamic acid were synthesized by an … (R)-l-methylheptyl esters of p-hydroxy-o-methylcinnamic acid using triethylamine as a base, …
Number of citations: 7 www.journal.csj.jp
K UEKAMA, M OTAGIRI, Y KANIE… - Chemical and …, 1975 - jstage.jst.go.jp
… That oc—cyclodextrin did not induce the optical activity of ortho—isomer indicates that the cavity size of oc—cyclodextrin is too small to induce the o-methylcinnamic acid. ' Table II …
Number of citations: 71 www.jstage.jst.go.jp
B Schaldach, HF Grützmacher - Organic Mass Spectrometry, 1980 - Wiley Online Library
The fragmentations of a number of cinnamic acids substituted at the phenyl ring have been studied with the aid of 70 eV mass spectra and mass analysed ion kinetic energy spectra. …
Number of citations: 43 onlinelibrary.wiley.com
AC Cope, TA Liss, DS Smith - Journal of the American Chemical …, 1957 - ACS Publications
… melting point of o-methylcinnamic acid are … indeed omethylcinnamic acid was … o-Methylcinnamic Acid (I).—A solution of 6.0 g. of otolualdehyde and 9.9g. …
Number of citations: 9 pubs.acs.org
JFJ Dippy, JE Page - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
The thermodynamic dissociation constants of 23 substituted fi-phenylpropionic and cinnamic acids in aqueous solution have been determined conductometridy, and these data are …
Number of citations: 36 pubs.rsc.org
LR MacGillivray - The Journal of Organic Chemistry, 2008 - ACS Publications
… Thus, whereas p-methylcinnamic acid formed a crystal structure that was photoactive, o-methylcinnamic acid formed a structure that was photostable. (11) These observations contrast …
Number of citations: 228 pubs.acs.org
A Kuboyama, H Matsumoto - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… According to an earlier article,º) 2-methyl1-indenone was synthesized from trans-o-methylcinnamic acid by UV inside irradiation (Hg 253.7 nm line) in the ethanol solution,"»"? and then …
Number of citations: 8 www.journal.csj.jp
B Brosnan, A Coffey, EK Arendt, A Furey - Talanta, 2014 - Elsevier
Lactic Acid Bacteria (LAB) play an important role as natural food preservatives in many fermented food systems. To-date, characterisation of their diverse range of metabolites has been …
Number of citations: 58 www.sciencedirect.com

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